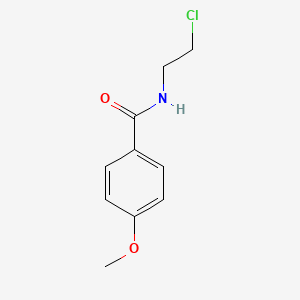

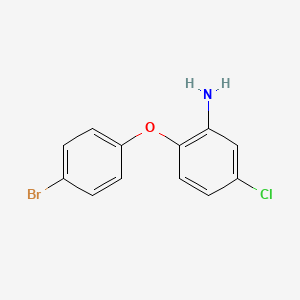

N-(2-Chloroethyl)-4-methoxybenzamide

Übersicht

Beschreibung

N-(2-Chloroethyl)-4-methoxybenzamide likely belongs to a class of compounds known as alkylating agents . Alkylating agents are used in medicine for their ability to modify the pharmacological effects of certain compounds .

Synthesis Analysis

While specific synthesis methods for N-(2-Chloroethyl)-4-methoxybenzamide are not available, similar compounds such as N-(2-chloroethyl)glycine and -DL-alanine esters can be synthesized through reductive amination of the C=O group of glyoxilic or pyruvic acids upon treatment with 2-chloroethylamine and sodium cyanoborohydride in methanol .Wissenschaftliche Forschungsanwendungen

1. Molecular Structure and Intermolecular Interactions

A study focused on a compound structurally related to N-(2-Chloroethyl)-4-methoxybenzamide, specifically N-3-hydroxyphenyl-4-methoxybenzamide, revealed insights into its molecular structure and intermolecular interactions. This research involved acylation reactions and characterization through NMR and X-ray diffraction, providing valuable information on the molecular geometry and the impact of intermolecular interactions such as dimerization and crystal packing on the compound (Karabulut et al., 2014).

2. Pharmacokinetics and Bioavailability

Research on similar compounds such as metoclopramide (4-amino-5-chloro-N-[2-diethylaminoethyl]-2-methoxybenzamide) has provided insights into pharmacokinetics and bioavailability. One study examined the pharmacokinetics of metoclopramide in various formulations, revealing information about its distribution, elimination half-lives, and bioavailability. This research can offer comparative insights for N-(2-Chloroethyl)-4-methoxybenzamide (Block et al., 1981).

3. Metabolic Transformations

The metabolism of related compounds, like metoclopramide, in biological systems has been a focus of several studies. For instance, the transformation and excretion of metoclopramide in rabbits were examined, revealing various metabolic products. This research provides a framework for understanding how N-(2-Chloroethyl)-4-methoxybenzamide might be metabolized in similar biological systems (Arita et al., 1970).

4. Chemical Synthesis and Modifications

Research on the chemical synthesis and structural modifications of N-methoxybenzamides, closely related to N-(2-Chloroethyl)-4-methoxybenzamide, has been conducted. Studies like the Rhodium(III)-catalyzed chemodivergent annulations of N-methoxybenzamides offer insights into new synthetic pathways and potential pharmaceutical applications (Xu et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

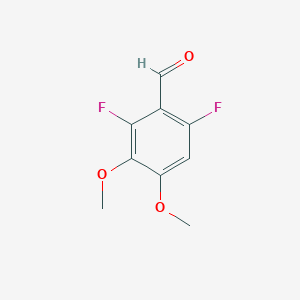

IUPAC Name |

N-(2-chloroethyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)10(13)12-7-6-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYOPFLKXLHFHKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B3242574.png)